4-Bromo-2,6-dinitrophenol

Description

BenchChem offers high-quality 4-Bromo-2,6-dinitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dinitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

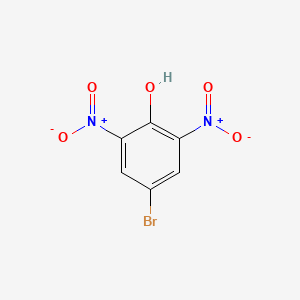

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSWRWYMQBAIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193481 | |

| Record name | Phenol, 4-bromo-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40466-95-3 | |

| Record name | Phenol, 4-bromo-2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040466953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dinitrophenol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2,6-dinitrophenol (4-Br-2,6-DNP), a substituted phenol of significant interest in various chemical and pharmaceutical research domains. The document is structured to offer not just a compilation of data, but a deeper understanding of the interplay between the compound's molecular structure and its macroscopic properties. For drug development professionals, researchers, and scientists, this guide details what is known, what can be inferred from related structures, and importantly, the explicit experimental protocols required to rigorously determine these properties. By grounding theoretical knowledge in practical, self-validating experimental design, this paper serves as both a reference and a methodological handbook.

Introduction: Understanding the Molecular Context

4-Bromo-2,6-dinitrophenol is an aromatic compound featuring a phenol backbone, a bromine atom at the para position (C4), and two nitro groups at the ortho positions (C2 and C6). This specific arrangement of substituents dictates its chemical personality, influencing everything from its acidity and solubility to its reactivity and potential biological activity.

The presence of two strongly electron-withdrawing nitro groups is anticipated to have a profound effect on the phenolic hydroxyl group, significantly increasing its acidity compared to phenol itself. The bromine atom, also an electron-withdrawing group (though less so than the nitro groups), further contributes to this effect. From a drug development perspective, these properties are critical as they govern how the molecule will behave in various physiological and formulation environments.

This guide will systematically explore the key physicochemical parameters of 4-Br-2,6-DNP, presenting available experimental data, offering expert analysis based on analogous compounds, and providing detailed protocols for empirical validation.

Molecular and Physical Identification

A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. These data are foundational for all subsequent experimental work.

Chemical Structure and Identifiers

The structural arrangement of 4-Bromo-2,6-dinitrophenol is the primary determinant of its properties.

An In-depth Technical Guide to 4-Bromo-2,6-dinitrophenol: Synthesis, Characterization, and Safety

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dinitrophenol, a significant, though not extensively researched, halogenated nitroaromatic compound. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, outlines a reliable synthesis protocol, and discusses its analytical characterization and essential safety protocols. By integrating established chemical principles with practical insights, this guide aims to serve as an authoritative resource for the scientific community.

Introduction: Unveiling a Reactive Phenolic Compound

4-Bromo-2,6-dinitrophenol is an organic compound featuring a phenol ring substituted with a bromine atom at the para position (C4) and two nitro groups at the ortho positions (C2 and C6).[1][2] This specific arrangement of electron-withdrawing groups (two NO₂) and a moderately deactivating bromo group on the aromatic ring results in a unique electronic environment that dictates its chemical reactivity and physical properties.[2] The compound typically appears as a bright yellow or orange crystalline solid.[1][3]

The molecular structure of 4-Bromo-2,6-dinitrophenol renders it a subject of interest for various chemical transformations. The acidic nature of the phenolic hydroxyl group, amplified by the inductive and resonance effects of the nitro substituents, along with the potential for nucleophilic substitution and reduction of the nitro groups, makes it a versatile intermediate in organic synthesis.

Molecular Structure and Chemical Formula

The fundamental identity of any chemical compound lies in its structure and formula. This section provides the core details for 4-Bromo-2,6-dinitrophenol.

Chemical Formula and Molecular Weight

The molecular formula for 4-Bromo-2,6-dinitrophenol is C₆H₃BrN₂O₅ .[1][2][3][4] Based on this formula, the calculated molecular weight is approximately 263.00 g/mol .[1][4][5]

Structural Representation

The structural arrangement of atoms is critical to understanding the compound's properties and reactivity.

Diagram 1: Molecular Structure of 4-Bromo-2,6-dinitrophenol

Caption: 2D representation of 4-Bromo-2,6-dinitrophenol.

Physicochemical Properties

The physical and chemical properties of a compound are essential for its handling, application, and analysis.

| Property | Value/Description | Source(s) |

| IUPAC Name | 4-bromo-2,6-dinitrophenol | [2][4] |

| CAS Number | 40466-95-3 | [2][3][5][6] |

| Appearance | Bright yellow powder or orange solid. | [1][2][3] |

| Molecular Formula | C₆H₃BrN₂O₅ | [1][2][3][4] |

| Molecular Weight | ~263.00 g/mol | [1][4][5] |

| Melting Point | 78°C | [6] |

| Solubility | Data for the analogous compound 2-bromo-4,6-dinitroaniline suggests solubility in hot acetic acid and very good solubility in hot alcohol and acetone. Specific quantitative data for 4-Bromo-2,6-dinitrophenol is not readily available. | [1] |

Synthesis Protocol

A common and effective method for the laboratory-scale synthesis of 4-Bromo-2,6-dinitrophenol is the nitration of 4-Bromo-2-nitrophenol.[2][3] This electrophilic aromatic substitution reaction introduces a second nitro group onto the phenol ring. The existing substituents (hydroxyl, nitro, and bromo groups) direct the position of the incoming nitro group. The strong activating and ortho-, para-directing hydroxyl group, combined with the deactivating meta-directing nitro group, facilitates the introduction of the second nitro group at the C6 position, which is ortho to the hydroxyl group and meta to the existing nitro group.

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthesis of 4-Bromo-2,6-dinitrophenol.

Experimental Procedure

The following protocol is adapted from documented synthesis methods.[3]

Materials:

-

4-Bromo-2-nitrophenol

-

Fuming nitric acid

-

Dichloromethane (DCM)

-

Chloroform

-

Magnesium sulfate (anhydrous)

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-nitrophenol (e.g., 3.0 g, 13.8 mmol) in dichloromethane (70 mL).[3]

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (e.g., 1.5 M, 20 mL, 30 mmol) to the cooled solution while stirring.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 3 hours.[3]

-

Quenching: Carefully pour the reaction mixture into ice water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with chloroform.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield 4-Bromo-2,6-dinitrophenol as an orange solid.[3]

Analytical Characterization (Theoretical)

As of the last update, comprehensive, publicly available experimental spectroscopic data for 4-Bromo-2,6-dinitrophenol is limited. Therefore, this section provides an expert analysis of the expected spectral characteristics based on the known molecular structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The two protons on the benzene ring (at C3 and C5) are chemically equivalent and are expected to appear as a singlet. Due to the strong deshielding effect of the adjacent nitro groups and the bromine atom, this singlet would likely appear far downfield, estimated in the range of 8.5 - 9.0 ppm.

-

Phenolic Proton: The hydroxyl proton (OH) will appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration, but due to strong intramolecular hydrogen bonding with the ortho-nitro group, it is expected to be significantly downfield, potentially >10 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the benzene ring.

-

C1 (C-OH): The carbon attached to the hydroxyl group is expected to be in the range of 150-160 ppm.

-

C2 & C6 (C-NO₂): These equivalent carbons bearing the nitro groups will be deshielded and are predicted to appear around 140-150 ppm.

-

C4 (C-Br): The carbon atom bonded to bromine is expected to be found in the range of 115-125 ppm.

-

C3 & C5 (C-H): These equivalent carbons are anticipated to have chemical shifts in the region of 125-135 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of its functional groups.

-

O-H Stretch: A broad band, characteristic of a hydrogen-bonded hydroxyl group, is expected in the region of 3100-3400 cm⁻¹.

-

Aromatic C-H Stretch: Signals for the aromatic C-H stretching will likely appear just above 3000 cm⁻¹.

-

N-O Stretch (Asymmetric & Symmetric): Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro groups are expected around 1520-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

-

Aromatic C=C Bending: Multiple peaks in the 1400-1600 cm⁻¹ region will correspond to the aromatic ring vibrations.

-

C-Br Stretch: A peak in the lower frequency region, typically 500-650 cm⁻¹, would indicate the C-Br bond.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected. A key feature would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at [M+2]⁺ corresponding to the molecule with ⁸¹Br.

Safety and Handling

4-Bromo-2,6-dinitrophenol is classified as a hazardous substance.[4] Adherence to strict safety protocols is mandatory.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

4-Bromo-2,6-dinitrophenol is a multifaceted compound with a well-defined structure and predictable chemical behavior. While a full experimental characterization is not widely documented in public literature, its synthesis is straightforward, and its properties can be reliably inferred from established chemical principles. This guide provides a solid foundation for researchers and chemists to safely synthesize, handle, and utilize this compound in further scientific exploration, particularly as a potential intermediate in the synthesis of more complex molecules. The elucidation of its full spectroscopic profile through future experimental work would be a valuable addition to the chemical literature.

References

-

PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Phenol, 4-bromo-2,6-dinitro-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Chemsrc. (2025, October 9). 4-bromo-2,6-dinitrophenol | CAS#:40466-95-3. Retrieved from [Link]

Sources

- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Bromo-2,6-dinitrophenol | 40466-95-3 [smolecule.com]

- 3. 4-bromo-2,6-dinitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. 4-bromo-2,6-dinitrophenol | CAS#:40466-95-3 | Chemsrc [chemsrc.com]

- 6. 4-bromo-2,6-dinitrophenol | 40466-95-3 [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2,6-dinitrophenol

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety protocols and handling precautions for 4-Bromo-2,6-dinitrophenol. Moving beyond a standard safety data sheet (SDS), this document elucidates the causality behind safety measures, grounding them in the compound's inherent chemical properties and toxicological profile. The protocols described herein are designed as self-validating systems to ensure the highest level of laboratory safety.

Core Hazard Analysis: Understanding the Intrinsic Risks

4-Bromo-2,6-dinitrophenol is an aromatic compound characterized by a phenol ring substituted with two electron-withdrawing nitro groups (-NO₂) and a bromine atom.[1] This specific substitution pattern is the primary driver of its significant chemical reactivity and biological toxicity. The bright yellow powder's hazard profile is dominated by its classification as a dinitrophenolic compound, which presents acute toxicity, potential explosivity, and environmental hazards.[1][2]

The core danger of dinitrophenols lies in their ability to act as uncouplers of oxidative phosphorylation.[2] This mechanism disrupts the fundamental process of ATP synthesis in mitochondria, leading to a rapid and uncontrolled increase in metabolic rate and severe hyperthermia. This is not simply a toxic effect but a catastrophic failure of cellular energy production, which explains the rapid onset of symptoms like sweating, dizziness, and nausea, and the potential for fatality upon acute exposure.[3][4] Furthermore, the presence of multiple nitro groups on the aromatic ring renders the molecule energetically unstable, particularly in its dry state, creating a significant risk of explosion when subjected to heat, shock, or friction.[5][6]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) classification for 4-Bromo-2,6-dinitrophenol and its analogs underscores the multi-faceted nature of its risks.

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | [7] |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin | [7] |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled | [7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [7][8] |

| Specific Target Organ Toxicity | Category 1/3 | H372: Causes damage to organs through prolonged or repeated exposure / H335: May cause respiratory irritation | [7] |

| Flammable Solid / Explosive | Category 1 / Desensitized | H228: Flammable solid / Potential for explosion when dry | [5] |

| Hazardous to the Aquatic Environment | Acute 1 / Chronic 3 | H400: Very toxic to aquatic life / H412: Harmful to aquatic life with long lasting effects | [7] |

Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A robust safety strategy relies on a hierarchy of controls, prioritizing the elimination or engineering out of hazards before relying on personal protection.

Mandatory Engineering Controls

The primary route of exposure to 4-Bromo-2,6-dinitrophenol in a laboratory setting is through the inhalation of its fine, dust-like particles and through dermal contact.[6] Therefore, all manipulations of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[6][9] The fume hood serves a dual purpose: it provides constant ventilation to contain and exhaust airborne particles, and the sash acts as a physical barrier against splashes or unexpected energetic events. Before any work commences, it is imperative to verify the fume hood's functionality by checking its airflow monitor, a self-validating step to ensure the primary containment system is operational.

Emergency shower and eyewash stations are non-negotiable safety devices that must be located within the immediate work area.[5] Their accessibility is critical, as the first-aid response to dermal or ocular exposure requires immediate and prolonged flushing with water.[6]

Personal Protective Equipment (PPE): A Self-Validating Selection Protocol

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific procedure. The choice of PPE is not arbitrary; it is dictated by the chemical resistance of the materials to phenolic compounds.

-

Eye and Face Protection : Chemical splash goggles are mandatory at all times.[10] When there is a significant risk of splashing or handling larger quantities, a full-face shield should be worn in addition to goggles to protect the entire face.[11]

-

Body Protection : A flame-retardant lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene is necessary.[9] Full-length pants and closed-toe shoes are a baseline requirement for all laboratory work.[6]

-

Hand Protection : The selection of gloves is one of the most critical decisions. Standard thin nitrile gloves are intended for incidental splash protection only and are not suitable for prolonged work with phenolic compounds, which can permeate them.[9] Double-gloving is mandatory.[6] The outer glove should be a material with high resistance to phenols, such as butyl rubber or Viton.[9] This choice ensures that in the event of a splash, the outer glove can be safely removed while the inner glove provides temporary protection.

Caption: PPE Selection Workflow based on task assessment.

Experimental Protocol: Safe Weighing and Solubilization

This protocol provides a self-validating workflow for safely handling solid 4-Bromo-2,6-dinitrophenol and preparing a stock solution.

Objective: To accurately weigh 100 mg of solid 4-Bromo-2,6-dinitrophenol and prepare a 10 mg/mL solution in a suitable organic solvent.

Materials:

-

4-Bromo-2,6-dinitrophenol (solid)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Appropriate solvent (e.g., Ethanol, Acetone)[12]

-

Required PPE (as per high-hazard solid handling)

Procedure:

-

Preparation and Verification :

-

Step 1.1 : Don all required PPE (face shield, goggles, FR lab coat, chemical apron, double gloves). The causality is to establish a complete barrier before any potential exposure.

-

Step 1.2 : Verify that the chemical fume hood has an active, inward airflow as indicated by the monitor. This confirms the primary engineering control is effective.

-

Step 1.3 : Place all necessary equipment (balance, glassware, etc.) inside the fume hood. This prevents the need to move contaminated items outside the containment area.

-

Step 1.4 : Ground and bond any metal containers or equipment to prevent static discharge, a potential ignition source for flammable solids.

-

-

Handling the Solid Compound :

-

Step 2.1 : Carefully open the container of 4-Bromo-2,6-dinitrophenol, pointing the opening away from you.

-

Step 2.2 : Using a clean spatula, carefully transfer a small amount of the solid to the weighing boat on the analytical balance. Perform this action slowly and deliberately to minimize dust generation. The rationale is that aerosolized particles are the primary inhalation hazard.

-

Step 2.3 : Once the target weight (100 mg) is achieved, securely close the primary container.

-

Step 2.4 : Decontaminate the spatula by rinsing it with the chosen solvent into a designated waste container inside the fume hood.

-

-

Solubilization :

-

Step 3.1 : Carefully transfer the weighed solid into the volumetric flask.

-

Step 3.2 : Add a small amount of the solvent to the weighing boat to rinse any residual powder and transfer this rinse into the flask. This ensures quantitative transfer.

-

Step 3.3 : Add solvent to the flask up to approximately half the final volume. Stopper and gently swirl to dissolve the solid.

-

Step 3.4 : Once dissolved, add solvent to the calibration mark, stopper the flask, and invert several times to ensure a homogenous solution.

-

-

Cleanup :

-

Step 4.1 : Dispose of the weighing boat and any other contaminated disposable materials into a designated, lined hazardous waste container.[6]

-

Step 4.2 : Wipe down the work surface inside the fume hood with a suitable solvent.

-

Step 4.3 : Carefully remove the outer gloves and dispose of them in the hazardous waste container. Remove the remaining PPE.

-

Step 4.4 : Wash hands and arms thoroughly with soap and water. This is a final, critical decontamination step.[8]

-

Emergency Response Protocols

Immediate and correct action is vital in an emergency.

Personnel Exposure

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6] Seek immediate medical attention. The extensive flushing is necessary to physically remove the chemical and dilute any that may have started to absorb.

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical assistance.

-

Ingestion : Do not induce vomiting. Rinse the mouth with water.[10] Call a poison control center or doctor immediately.

Spill Management

The response to a spill is dictated by its scale and location.

Caption: A decision-making workflow for spill response.

For minor spills of the solid, it is crucial to first remove all ignition sources.[13] The material should be dampened with a solvent like acetone to prevent it from becoming airborne, then carefully swept up and placed in a sealed container for disposal.[13]

Storage and Waste Management

Storage Conditions

Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions. 4-Bromo-2,6-dinitrophenol must be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][8] It should be kept away from heat, light, and any sources of ignition.[5] Crucially, it must be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and acid chlorides, as reactions can produce shock-sensitive materials or lead to violent decomposition.[5] The storage area should be secured and accessible only to authorized personnel.

Waste Disposal

All waste containing 4-Bromo-2,6-dinitrophenol, including contaminated PPE, glassware, and spill cleanup materials, is considered hazardous waste.[5]

-

Solid Waste : Collect in a dedicated, clearly labeled, and sealed container that has a liner.[6]

-

Liquid Waste : Collect in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility has been verified.

-

Disposal : All waste must be disposed of through an approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.[14]

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-Dinitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Amherst College. (2019). Standard Operating Procedures (SOP) for working with 2,4-Dinitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 4-bromo-2,6-dinitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Berkeley EH&S. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Phenol And Derivatives Sector Group (PASG). (2020). The Do's and Don'ts for the Safe Use of Phenol. Retrieved from [Link]

-

Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-2,6-dinitrophenol | 40466-95-3 [smolecule.com]

- 2. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. nj.gov [nj.gov]

- 6. amherst.edu [amherst.edu]

- 7. Phenol, 4-bromo-2,6-dinitro- | C6H3BrN2O5 | CID 14597898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 10. echemi.com [echemi.com]

- 11. petrochemistry.eu [petrochemistry.eu]

- 12. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 13. 2-BROMO-4,6-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. tcichemicals.com [tcichemicals.com]

Unlocking Cellular Energetics: A Technical Guide to the Potential Biochemical Applications of 4-Bromo-2,6-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dinitrophenol is a halogenated derivative of the well-known metabolic modulator, 2,4-dinitrophenol (DNP). While direct research on the biochemical applications of 4-Bromo-2,6-dinitrophenol is limited, its structural similarity to DNP provides a strong predictive framework for its utility in cellular bioenergetics research.[1] This guide synthesizes the established mechanisms of dinitrophenols with the unique chemical properties conferred by the bromine substitution to explore the potential of 4-Bromo-2,6-dinitrophenol as a powerful tool in biochemistry and drug discovery. We will delve into its probable role as a mitochondrial uncoupler, its potential applications in studying metabolic pathways and enzyme inhibition, and its prospective use as a chemical probe, all supported by a thorough understanding of its chemical analogs.

Introduction to 4-Bromo-2,6-dinitrophenol: A Profile

4-Bromo-2,6-dinitrophenol is an organic compound characterized by a phenol ring substituted with two nitro groups and a bromine atom.[1] This bright yellow, powdered compound possesses significant chemical reactivity and biological activity, largely dictated by the electron-withdrawing nature of its substituents.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-Bromo-2,6-dinitrophenol is crucial for its application in biochemical systems.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrN₂O₅ | [1] |

| Molecular Weight | 263.00 g/mol | PubChem |

| Appearance | Bright yellow powder | [1] |

| Solubility | Slightly soluble in water | General knowledge for dinitrophenols |

Synthesis

The synthesis of 4-Bromo-2,6-dinitrophenol is typically achieved through the nitration of 4-bromo-2-nitrophenol using fuming nitric acid.[1] This laboratory-scale synthesis makes the compound accessible for research purposes.

The Central Paradigm: Mitochondrial Uncoupling by Dinitrophenols

The most profound and well-documented biochemical effect of dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] This process is central to understanding the potential applications of 4-Bromo-2,6-dinitrophenol.

Mechanism of Action

Dinitrophenols act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[2][3][4]

-

Proton Shuttling: In the acidic intermembrane space, the phenolic hydroxyl group of the dinitrophenol molecule becomes protonated.

-

Membrane Translocation: The now neutral, hydrophobic molecule can readily diffuse across the inner mitochondrial membrane into the alkaline matrix.

-

Proton Release: Once in the matrix, the molecule deprotonates, releasing a proton and regenerating the anionic form.

-

Return to the Intermembrane Space: The negatively charged dinitrophenolate anion is then driven back to the intermembrane space by the membrane potential, ready to repeat the cycle.

This futile cycling of protons uncouples the electron transport chain from ATP synthesis. The energy that would have been used to generate ATP is instead dissipated as heat.[2][5]

Caption: Mechanism of mitochondrial uncoupling by 4-Bromo-2,6-dinitrophenol.

Potential Applications in Biochemical Research

Based on its predicted action as a mitochondrial uncoupler, 4-Bromo-2,6-dinitrophenol presents several exciting applications for researchers.

Probing Cellular Metabolism and Bioenergetics

The ability to controllably uncouple oxidative phosphorylation makes 4-Bromo-2,6-dinitrophenol a valuable tool for studying cellular metabolism.

-

Investigating Metabolic Flux: By uncoupling mitochondria, researchers can stimulate maximal respiration, allowing for the study of substrate utilization and metabolic flux under high energy demand.

-

Studying Thermogenesis: The heat-producing effect of dinitrophenols can be harnessed to investigate the mechanisms of thermogenesis and its role in metabolic regulation.[5]

-

Modeling Metabolic Diseases: The controlled induction of mitochondrial dysfunction with 4-Bromo-2,6-dinitrophenol could serve as an in vitro or in vivo model for studying diseases associated with impaired energy metabolism, such as certain myopathies and neurodegenerative disorders.

Enzyme Inhibition Studies

Nitrophenols are known to inhibit various enzymes.[6][7] The specific substitution pattern of 4-Bromo-2,6-dinitrophenol may confer selectivity towards certain enzymes.

-

Screening for Novel Inhibitors: 4-Bromo-2,6-dinitrophenol can be used in high-throughput screening assays to identify novel inhibitors of specific enzymes, particularly those involved in metabolic pathways.

-

Structure-Activity Relationship Studies: The bromo-substituent provides a point for modification, allowing for the synthesis of a library of derivatives to probe the structure-activity relationships of enzyme inhibition.

Development of Chemical Probes

The presence of a bromine atom on the aromatic ring opens up possibilities for using 4-Bromo-2,6-dinitrophenol as a chemical probe.

-

Affinity-Based Probes: The bromine atom can be replaced with a photoreactive group or a click chemistry handle to create affinity-based probes for identifying protein targets of dinitrophenols.

-

Imaging Probes: The inherent fluorescence of some nitrophenols, potentially modulated by the bromine atom, could be exploited for developing fluorescent probes to visualize mitochondria or changes in cellular energy state.

Considerations for Drug Development

While the toxicity of dinitrophenols is a significant concern, recent research has revisited their therapeutic potential, particularly at low doses.[8]

Metabolic Disorders

The ability of dinitrophenols to increase metabolic rate has led to their investigation for the treatment of obesity and non-alcoholic fatty liver disease (NAFLD).[2] The bromine substitution in 4-Bromo-2,6-dinitrophenol may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to a more favorable therapeutic window.

Neurodegenerative Diseases

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Mild uncoupling has been shown to be neuroprotective by reducing the production of reactive oxygen species (ROS).[9] 4-Bromo-2,6-dinitrophenol could be explored as a potential therapeutic agent in this context, with the bromine atom offering a handle for targeted delivery to the central nervous system.

Experimental Protocols

Assessing Mitochondrial Uncoupling Activity

Objective: To determine the uncoupling activity of 4-Bromo-2,6-dinitrophenol in isolated mitochondria.

Materials:

-

Isolated mitochondria from a suitable source (e.g., rat liver)

-

Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and a respiratory substrate like succinate)

-

Oxygen electrode (e.g., Clark-type electrode)

-

4-Bromo-2,6-dinitrophenol stock solution (in a suitable solvent like DMSO)

-

ADP solution

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add the respiration buffer and isolated mitochondria to the electrode chamber and allow them to equilibrate.

-

Initiate respiration by adding the respiratory substrate (e.g., succinate). This is State 2 respiration.

-

Add a known amount of ADP to induce State 3 respiration (coupled respiration).

-

Once the ADP is phosphorylated and the respiration rate returns to State 4 (resting state), add increasing concentrations of 4-Bromo-2,6-dinitrophenol.

-

Monitor the oxygen consumption rate. An increase in the respiration rate in the absence of ADP indicates uncoupling.

-

Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) at each concentration of the compound to quantify the uncoupling effect.

Caption: Workflow for assessing mitochondrial uncoupling activity.

Safety and Handling

Dinitrophenols are toxic and should be handled with extreme caution.[3][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Toxicity: Be aware of the symptoms of dinitrophenol poisoning, which include hyperthermia, tachycardia, and diaphoresis.[3]

Conclusion

While direct experimental data on the biochemical applications of 4-Bromo-2,6-dinitrophenol is scarce, its structural analogy to 2,4-dinitrophenol strongly suggests its potential as a valuable research tool. Its predicted role as a mitochondrial uncoupler opens avenues for its use in studying cellular metabolism, as a lead compound for enzyme inhibitors, and as a scaffold for the development of chemical probes. The presence of the bromine atom provides unique opportunities for chemical modification and may influence its biological activity and pharmacokinetic properties. Further research is warranted to fully elucidate the biochemical profile of this intriguing molecule and unlock its full potential in advancing our understanding of cellular bioenergetics and in the development of novel therapeutic strategies.

References

-

Wikipedia. (2024). 2,4-Dinitrophenol. [Link]

-

Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 7(3), 205–212. [Link]

-

What is Dinitrophenol (DNP)? (2025, May 15). YouTube. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. [Link]

-

Perry, R. J., Zhang, D., Zhang, X. M., Boyer, J. L., & Shulman, G. I. (2015). Controlled-release mitochondrial protonophore reverses diabetes and steatohepatitis in rats. Science (New York, N.Y.), 347(6227), 1253–1256. [Link]

-

PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. [Link]

-

Dunn, A. D., & Ardeal, N. J. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of medicinal chemistry, 65(10), 7044–7072. [Link]

-

Siivari, K., Mäenpää, J., & Hakkola, J. (1998). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Pharmacology & toxicology, 82(2), 74–79. [Link]

-

Wu, J., Zhao, X., Yu, S., Li, G., & Li, P. (2014). The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. Neuroscience letters, 566, 154–158. [Link]

-

Li, Y., Liu, Y., Zhang, J., Wang, J., & Wang, J. (2022). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Bulletin of environmental contamination and toxicology, 108(4), 723–729. [Link]

-

Wang, Y., Wang, Y., Zhang, J., & Wang, J. (2022). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Ecotoxicology and environmental safety, 232, 113271. [Link]

-

Beaudry, C. M., & Johnson, A. C. (2018). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 20(15), 3465-3469. [Link]

-

Dr.Oracle. (2025, May 25). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?. [Link]

-

PubChem. (n.d.). Phenol, 4-bromo-2,6-dinitro-. [Link]

-

Ioannides, C., & Parke, D. V. (1975). Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. Chemico-biological interactions, 11(5), 365–376. [Link]

-

Vaughan, R. (2011). Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch. UNM Digital Repository. [Link]

Sources

- 1. Buy 4-Bromo-2,6-dinitrophenol | 40466-95-3 [smolecule.com]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4 Dinitrophenol as Medicine [mdpi.com]

- 9. The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-2,6-dinitrophenol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dinitrophenol is a halogenated nitroaromatic compound with significant, yet largely unexplored, biological activity. Based on its structural similarity to the well-characterized 2,4-dinitrophenol (DNP), it is predicted to be a potent uncoupler of oxidative phosphorylation. This guide synthesizes the known biological effects of dinitrophenols, explores the anticipated modulatory effects of the bromine and nitro group substitutions present in 4-Bromo-2,6-dinitrophenol, and provides a framework for its experimental investigation. We delve into its presumptive mechanism of action, potential therapeutic and industrial applications, and toxicological considerations. This document serves as a foundational resource for researchers poised to investigate the unique bioactivities of this compound.

Introduction: The Dinitrophenol Class and the Emergence of 4-Bromo-2,6-dinitrophenol

The dinitrophenols (DNPs) are a class of synthetic organic compounds that have garnered significant scientific interest for over a century.[1][2] Initially used in the manufacturing of munitions, dyes, and pesticides, the most well-known isomer, 2,4-dinitrophenol, was notoriously employed as a weight-loss drug in the 1930s due to its profound effect on metabolic rate.[1] This activity stems from its ability to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[3]

While 2,4-DNP is the most studied, a family of related compounds exists, each with potentially unique biological profiles. 4-Bromo-2,6-dinitrophenol, the subject of this guide, is a distinct analogue featuring a bromine atom at the 4-position and nitro groups at the 2- and 6-positions of the phenol ring. Although direct biological studies on this specific compound are sparse, its chemical architecture strongly suggests a potent bioactivity profile. The presence of electron-withdrawing nitro groups and a halogen substituent is known to enhance the biological effects of aromatic compounds.[4] This guide will, therefore, extrapolate from the extensive knowledge of 2,4-DNP and related halogenated phenols to build a comprehensive profile of the anticipated biological activities of 4-Bromo-2,6-dinitrophenol.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for dinitrophenols is the uncoupling of mitochondrial oxidative phosphorylation.[3] In normally functioning mitochondria, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This proton-motive force drives the synthesis of ATP via ATP synthase. Dinitrophenols, being lipophilic weak acids, disrupt this process. They act as proton ionophores, shuttling protons across the inner mitochondrial membrane, thus dissipating the proton gradient.[1] The energy that would have been used for ATP synthesis is instead released as heat.[3] This leads to an increase in basal metabolic rate and, at high doses, hyperthermia.[1]

The uncoupling activity of 4-Bromo-2,6-dinitrophenol is predicted to be significant due to its chemical structure. The two nitro groups are powerful electron-withdrawing groups, which increase the acidity of the phenolic proton, facilitating its role as a proton carrier. The lipophilicity, which is crucial for traversing the mitochondrial membrane, is influenced by the bromine atom.

Predicted Biological Activities and Potential Applications

The potent bioactivity of 4-Bromo-2,6-dinitrophenol suggests several areas of application, which are also associated with significant toxicological considerations.

Antimicrobial Activity

Phenolic compounds, in general, exhibit antimicrobial properties.[5] The antimicrobial action of nitrophenols is thought to involve multiple mechanisms, including membrane disruption and metabolic inhibition. Given that some studies indicate antimicrobial properties for 4-bromo-2,6-dinitrophenol, it is a candidate for further exploration in agricultural applications.[2] Derivatives of trinitrophenol have demonstrated significant antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[6] The uncoupling of oxidative phosphorylation would be detrimental to microbial growth, and the presence of the bromine atom may enhance this effect.[7]

Herbicidal and Pesticidal Activity

Dinitrophenols, including 2,4-DNP and dinoseb (2-sec-butyl-4,6-dinitrophenol), have historically been used as herbicides and pesticides.[8][9] Their mode of action is the disruption of energy metabolism in target organisms. Derivatives of 2,4- and 2,6-dinitroaniline have shown phytotoxic effects and are considered potential herbicides.[8] The structural similarities suggest that 4-Bromo-2,6-dinitrophenol could also possess potent herbicidal properties.

Cytotoxicity and Potential in Oncology

The disruption of cellular energy metabolism is a potential strategy in cancer therapy. Some studies have explored the use of 2,4-DNP to sensitize cancer cells to chemotherapy. The enhanced cytotoxicity of halogenated nitrophenols suggests that 4-Bromo-2,6-dinitrophenol could have applications in this area.[10] However, the narrow therapeutic window and high systemic toxicity of dinitrophenols are major obstacles.

Toxicological Profile

The toxicity of dinitrophenols is a direct consequence of their mechanism of action.[1] The uncoupling of oxidative phosphorylation leads to a rapid depletion of ATP and a surge in metabolic rate, which can result in fatal hyperthermia.[8] Symptoms of acute toxicity include hyperthermia, tachycardia, diaphoresis, and tachypnea, potentially leading to cardiovascular collapse and death.[1] Halogenated nitrophenols have been shown to be dozens to hundreds of times more cytotoxic than some regulated disinfection by-products, highlighting the need for extreme caution in handling and investigating these compounds.[10]

Table 1: Comparative Toxicity of Dinitrophenol Isomers

| Compound | LD50 (mg/kg, intraperitoneal, rat) |

| 2,3-DNP | 190 |

| 2,4-DNP | 35 |

| 2,5-DNP | 150 |

| 2,6-DNP | 38 |

| 3,4-DNP | 98 |

| 3,5-DNP | 45 |

| Data from Harvey (1959), as cited in the Toxicological Profile for Dinitrophenols.[10] |

Experimental Protocols for Evaluating Biological Activity

A thorough investigation of 4-Bromo-2,6-dinitrophenol requires a suite of well-defined experimental protocols.

Assessment of Mitochondrial Uncoupling Activity

The primary biological activity of 4-Bromo-2,6-dinitrophenol can be quantified by measuring its effect on mitochondrial respiration.

Protocol: High-Resolution Respirometry

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using differential centrifugation.

-

Respirometer Setup: Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) and add respiration medium.

-

Substrate Addition: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) or Complex II (e.g., succinate in the presence of rotenone) to initiate respiration.

-

State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3).

-

State 4 Respiration: Once all the ADP is phosphorylated to ATP, the respiration rate will decrease to a basal level (State 4).

-

Compound Titration: Add increasing concentrations of 4-Bromo-2,6-dinitrophenol and monitor the oxygen consumption rate. An uncoupler will stimulate respiration in the absence of ADP.

-

Data Analysis: Plot the oxygen consumption rate as a function of the compound concentration to determine the effective concentration range.

In Vitro Cytotoxicity Assays

Evaluating the cytotoxic potential of 4-Bromo-2,6-dinitrophenol is crucial for understanding its toxicological profile and therapeutic window.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Cell Culture: Plate cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-Bromo-2,6-dinitrophenol for a specified time (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity relative to the controls.

Antimicrobial Susceptibility Testing

To determine the antimicrobial spectrum and potency of 4-Bromo-2,6-dinitrophenol, standard susceptibility testing methods should be employed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

-

Serial Dilution: Perform serial dilutions of 4-Bromo-2,6-dinitrophenol in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

4-Bromo-2,6-dinitrophenol represents a compelling subject for further research. Its predicted potency as a mitochondrial uncoupler, combined with the known effects of halogenation on the bioactivity of nitrophenols, suggests a wide range of potential applications and significant toxicological concerns. The experimental framework provided in this guide offers a starting point for a systematic investigation into its biological properties. Future research should focus on direct experimental validation of its uncoupling activity, a comprehensive evaluation of its antimicrobial and herbicidal potential, and a thorough characterization of its cytotoxic profile in various cell lines. Such studies will be instrumental in determining whether 4-Bromo-2,6-dinitrophenol can be harnessed for therapeutic or industrial purposes.

References

-

Mitochon Pharmaceuticals. (2021). 2,4 Dinitrophenol as Medicine. MDPI. [Link]

-

Grundlingh, J., Dargan, P. I., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. [Link]

-

Wikipedia. (2024). 2,4-Dinitrophenol. [Link]

-

de Almeida, A., & de Oliveira, L. F. S. (2022). The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review. Annals of Clinical and Medical Case Reports, 9(14). [Link]

-

Kaakeh, W., et al. (1998). Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. Applied and Environmental Microbiology, 64(4), 1462-1467. [Link]

-

PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]

-

Ren, S., et al. (2020). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 21(18), 6828. [Link]

-

Singh, P., et al. (2018). Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. PLoS ONE, 13(10), e0205813. [Link]

-

Kumar, A., et al. (2022). Synthesis, Characterization, and Anti-Microbial Exploration of 2, 4, 6-Trinitrophenol Derivative Sythesized from 4-Acetamidophenol. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Singh, P., et al. (2018). Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. ResearchGate. [Link]

-

Chen, Y.-C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(18), 20616–20626. [Link]

-

Shavell, V. I., et al. (2012). Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. Fertility and Sterility, 97(4), 991-997.e1. [Link]

-

Vianello, A., et al. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 22(16), 8871. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols - Section 3. National Center for Biotechnology Information. [Link]

-

Hernandez-Valdes, J. A., et al. (2024). Effect of 2,4-Dinitrophenol Against Multidrug-Resistant Bacteria. bioRxiv. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Danciu, C., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3788. [Link]

Sources

- 1. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 4-Bromo-2,6-dinitrophenol | 40466-95-3 [smolecule.com]

- 3. acmcasereport.org [acmcasereport.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

The Strategic Utility of 4-Bromo-2,6-dinitrophenol in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dinitrophenol is a highly functionalized aromatic compound that serves as a versatile and strategic intermediate in the landscape of organic synthesis. Characterized by a phenolic hydroxyl group and two electron-withdrawing nitro groups, complemented by a reactive bromine atom, this molecule offers a unique combination of reactivity and selectivity. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of 4-bromo-2,6-dinitrophenol, with a particular focus on its role in the development of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Through a detailed examination of its chemical properties and reaction mechanisms, this document aims to equip researchers and development professionals with the technical insights necessary to effectively harness the synthetic potential of this valuable chemical building block.

Introduction: A Molecule of Strategic Importance

4-Bromo-2,6-dinitrophenol, a bright yellow crystalline solid, is more than just a simple aromatic compound; it is a carefully orchestrated arrangement of functional groups that provides chemists with a powerful tool for molecular construction.[1] The interplay between the acidic hydroxyl group, the strongly electron-withdrawing nitro groups, and the displaceable bromine atom makes it a highly activated substrate for a variety of chemical transformations.

The strategic importance of this intermediate lies in its pre-functionalized core, which allows for sequential and site-selective modifications. The nitro groups not only activate the aromatic ring towards nucleophilic attack but can also be readily reduced to amino functionalities, opening pathways to a diverse array of heterocyclic and polyfunctional compounds. The phenolic hydroxyl group offers a handle for etherification and esterification, while the bromine atom can participate in a range of cross-coupling and substitution reactions. This multifaceted reactivity profile makes 4-bromo-2,6-dinitrophenol a valuable precursor in multi-step synthetic sequences.

This guide will delve into the practical aspects of working with this intermediate, from its synthesis and purification to its application in the construction of more complex molecular frameworks.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 4-bromo-2,6-dinitrophenol is paramount for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| IUPAC Name | 4-bromo-2,6-dinitrophenol | [1][2] |

| CAS Number | 40466-95-3 | [1][3] |

| Molecular Formula | C₆H₃BrN₂O₅ | [1][2][3] |

| Molecular Weight | 263.00 g/mol | [1][2] |

| Appearance | Bright yellow powder/solid | [1] |

| Melting Point | Not consistently reported | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ether. | [4] |

Safety Profile:

4-Bromo-2,6-dinitrophenol is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Like other dinitrophenols, it is toxic to aquatic life.[1]

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Synthesis of 4-Bromo-2,6-dinitrophenol: A Step-by-Step Protocol

The most common and direct route to 4-bromo-2,6-dinitrophenol is the nitration of 4-bromo-2-nitrophenol.[1] The existing nitro group on the starting material deactivates the ring, requiring strong nitrating conditions to introduce the second nitro group.

Figure 1: Synthetic workflow for the preparation of 4-Bromo-2,6-dinitrophenol.

Experimental Protocol: Nitration of 4-Bromo-2-nitrophenol

This protocol is adapted from established laboratory procedures.

Materials:

-

4-Bromo-2-nitrophenol

-

Fuming nitric acid

-

Dichloromethane (DCM)

-

Ice

-

Chloroform

-

Magnesium sulfate (anhydrous)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-nitrophenol (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Nitration: Slowly add fuming nitric acid (approximately 2.2 eq) to the cooled solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract the organic layer with chloroform.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, an orange solid, can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-bromo-2,6-dinitrophenol.

Mechanism of Nitration:

The nitration of 4-bromo-2-nitrophenol proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid, acts as the electrophile. The strongly deactivating effect of the existing nitro and bromo groups directs the incoming nitro group to the C6 position, ortho to the hydroxyl group and meta to the existing nitro group. The hydroxyl group, being an activating ortho-, para-director, facilitates the attack at the C6 position.

Spectroscopic Characterization

Unequivocal characterization of the synthesized 4-bromo-2,6-dinitrophenol is crucial for confirming its identity and purity. While a complete, publicly available dataset is not readily found, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at C3 and the proton at C5 will have distinct chemical shifts due to the different electronic environments. The phenolic proton will likely appear as a broad singlet at a downfield chemical shift, the exact position of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the aromatic ring. The carbons bearing the electron-withdrawing nitro and bromo groups, as well as the hydroxyl group, will exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

N-O stretch (nitro groups): Strong, sharp bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks of approximately equal intensity). Fragmentation patterns may involve the loss of nitro groups and other characteristic fragments.

Applications as a Chemical Intermediate

The synthetic utility of 4-bromo-2,6-dinitrophenol stems from the reactivity of its multiple functional groups. It serves as a valuable starting material for the synthesis of a variety of more complex molecules.

Figure 2: Key synthetic transformations of 4-Bromo-2,6-dinitrophenol.

5.1. Reduction of the Nitro Groups

The two nitro groups can be selectively or fully reduced to amino groups using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting aminophenol derivatives are valuable intermediates for the synthesis of:

-

Azo Dyes: The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes. The bromine and remaining nitro group can be used to tune the color and properties of the final dye.

-

Pharmaceuticals and Agrochemicals: The presence of multiple reactive sites on the aminophenol core allows for the construction of complex heterocyclic systems and other bioactive molecules. For example, the partial reduction of 2,4-dinitrophenol is a known route to 2-amino-4-nitrophenol, a key intermediate in some synthetic pathways.[5]

5.2. Nucleophilic Aromatic Substitution

The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAᵣ) by the two ortho- and para-directing nitro groups. This allows for the displacement of the bromide ion by a variety of nucleophiles, including:

-

Alkoxides and Phenoxides: To form diaryl ethers or alkyl aryl ethers.

-

Amines: To synthesize N-substituted dinitrophenols.

-

Thiols: To generate thioethers.

The SNAᵣ reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized carbanion. The strong electron-withdrawing nature of the nitro groups is crucial for stabilizing this intermediate and facilitating the reaction.

5.3. Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo standard reactions such as etherification and esterification. These transformations can be used to protect the hydroxyl group during subsequent reactions or to introduce new functionalities into the molecule.

5.4. Potential in Heterocyclic Synthesis

The combination of amino groups (from nitro reduction) and the phenolic hydroxyl group provides a versatile platform for the synthesis of various heterocyclic compounds, such as phenoxazines.[6] These ring systems are found in many biologically active molecules and functional materials.

Conclusion

4-Bromo-2,6-dinitrophenol is a highly valuable and versatile chemical intermediate with significant potential in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a powerful building block for the construction of complex molecules. While its applications are still being explored, its utility in the synthesis of dyes, and its potential as a precursor for pharmaceuticals and agrochemicals, is evident. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or development professional looking to incorporate this strategic molecule into their synthetic endeavors. Further research into the specific applications and reaction optimization of 4-bromo-2,6-dinitrophenol is warranted and will undoubtedly unveil new and innovative synthetic pathways.

References

-

PubChem. (n.d.). 2,4-Dinitro-6-bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, October 9). 4-bromo-2,6-dinitrophenol | CAS#:40466-95-3. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 4-bromo-2,6-dinitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (2016, September 30). 4 Bromo 2 5 DMA. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.

- Google Patents. (n.d.). RU2053221C1 - Method for production of 6-brom-2,4-dinitrophenol.

-

ResearchGate. (n.d.). Synthetic route to obtain various phenoxazine derivatives using.... Retrieved from [Link]

-

SciSpace. (2022, August 8). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). US3454654A - Stabilized 2,4-dibromophenol and its production.

-

SciSpace. (2022, August 8). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). RU2488575C1 - Method of producing 2,4-dinitrophenol.

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

PMC. (n.d.). Disperse azo dyes, arylamines and halogenated dinitrobenzene compounds in synthetic garments on the Swedish market. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Glasgow. (n.d.). C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-2,6-dinitrophenol | 40466-95-3 [smolecule.com]

- 2. Phenol, 4-bromo-2,6-dinitro- | C6H3BrN2O5 | CID 14597898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-2,6-dinitrophenol | CAS#:40466-95-3 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antimicrobial Properties of 4-Bromo-2,6-dinitrophenol

Executive Summary

This technical guide provides a comprehensive overview of the known and potential antimicrobial properties of the chemical compound 4-Bromo-2,6-dinitrophenol. While direct research on the antimicrobial activity of this specific molecule is limited, this document synthesizes information from closely related nitrophenolic and halogenated compounds to build a robust scientific framework for its study. We will delve into its chemical characteristics, probable mechanisms of action, and provide detailed experimental protocols for its evaluation as a potential antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel antimicrobial compounds.

Introduction to 4-Bromo-2,6-dinitrophenol

4-Bromo-2,6-dinitrophenol is a nitroaromatic organic compound with the molecular formula C₆H₃BrN₂O₅.[1] It is characterized by a phenol ring substituted with a bromine atom and two nitro groups.[1] The presence of these functional groups is anticipated to confer significant biological activity. While its primary applications have been in chemical synthesis, the structural similarities to known antimicrobial agents, particularly other dinitrophenols, suggest its potential as a subject for antimicrobial research.[1]

Table 1: Physicochemical Properties of 4-Bromo-2,6-dinitrophenol

| Property | Value | Source |

| CAS Number | 40466-95-3 | |

| Molecular Formula | C₆H₃BrN₂O₅ | |

| Molecular Weight | 263.00 g/mol | |

| Appearance | Bright yellow powder |

Postulated Antimicrobial Mechanisms of Action

Uncoupling of Oxidative Phosphorylation

The primary and most established mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation.[2] These molecules act as proton ionophores, shuttling protons across the inner mitochondrial membrane (in eukaryotes) or the cytoplasmic membrane (in prokaryotes). This dissipates the proton motive force that is essential for the production of ATP by ATP synthase.[2] Instead of being used for energy synthesis, the potential energy of the proton gradient is lost as heat.[2] This disruption of cellular energy production can be lethal to microorganisms.

Caption: Postulated mechanism of 4-Bromo-2,6-dinitrophenol as an uncoupler of oxidative phosphorylation.

Inhibition of Efflux Pumps

Multidrug resistance in bacteria is often mediated by efflux pumps, which are membrane proteins that actively extrude a wide range of antibiotics from the cell.[3] Some chemical compounds, including 2,4-DNP, are known to inhibit the activity of these pumps.[4][5] By disrupting the proton gradient, dinitrophenols can de-energize proton-dependent efflux pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy. The potential of 4-Bromo-2,6-dinitrophenol to act as an efflux pump inhibitor (EPI) warrants investigation.

Recommended Experimental Protocols for Antimicrobial Evaluation

The following protocols are standard methodologies for assessing the antimicrobial properties of a novel compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 4-Bromo-2,6-dinitrophenol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 50 µL of the compound's stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted inoculum to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

-